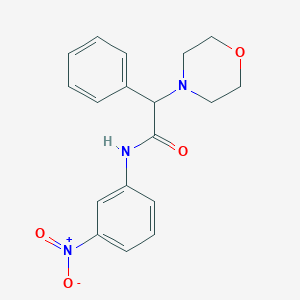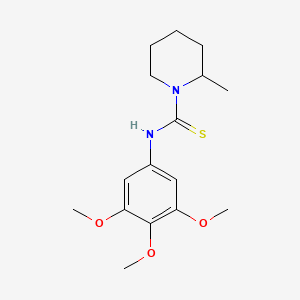
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide
説明
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, commonly known as MNA, is a chemical compound that has gained significant attention in the field of scientific research. MNA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. This modification is essential for the proper functioning of many cellular processes, including signal transduction, protein trafficking, and gene expression.
作用機序
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of many proteins. This modification is essential for the proper functioning of many cellular processes, including signal transduction, protein trafficking, and gene expression. MNA binds to the active site of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, preventing the transfer of myristic acid to the protein. This inhibition disrupts the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses.
Biochemical and Physiological Effects:
The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA has been shown to have various biochemical and physiological effects. In cancer cells, MNA inhibits the growth and proliferation of cancer cells by disrupting the proper functioning of many cellular processes. In parasitic infections, MNA inhibits the replication of parasites by disrupting the proper functioning of many cellular processes. In viral infections, MNA inhibits the replication of viruses by disrupting the proper functioning of many cellular processes.
実験室実験の利点と制限
MNA has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, which allows for the study of the effects of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide inhibition on cellular processes. One limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the study of MNA. One direction is the development of MNA derivatives with improved potency and selectivity for 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide. Another direction is the investigation of the effects of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide inhibition on other cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of MNA in other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, MNA is a potent inhibitor of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide with potential therapeutic applications in various diseases, including cancer, parasitic infections, and viral infections. The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA disrupts the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses. Further research on MNA and its derivatives could lead to the development of new therapeutic strategies for these diseases.
科学的研究の応用
MNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and viral infections. The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA has been shown to disrupt the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses.
特性
IUPAC Name |
2-morpholin-4-yl-N-(3-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-7-4-8-16(13-15)21(23)24)17(14-5-2-1-3-6-14)20-9-11-25-12-10-20/h1-8,13,17H,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHICEXSMVDLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4393801.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)


![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)

![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)
![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)
